REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[NH:12][C:13](=[O:26])[N:14]([C:15]4[CH:20]=[CH:19][C:18]([C:21]([CH3:25])([CH3:24])[C:22]#[N:23])=[CH:17][CH:16]=4)[C:5]=3[C:4]=2[CH:3]=1.I[CH3:28].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:28])[C:13](=[O:26])[N:14]([C:15]4[CH:20]=[CH:19][C:18]([C:21]([CH3:24])([CH3:25])[C:22]#[N:23])=[CH:17][CH:16]=4)[C:5]=3[C:4]=2[CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)NC(N3C3=CC=C(C=C3)C(C#N)(C)C)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
508 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
273 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
254 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 day at rt
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
After this time, the reaction is quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3=CC=C(C=C3)C(C#N)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |